![molecular formula C16H15BrFNO2 B4059394 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide](/img/structure/B4059394.png)
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide
Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide, also known as BDF-8638, is a chemical compound that belongs to the class of amides. It has been found to have potential therapeutic applications in the field of neuroscience. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BDF-8638.
Scientific Research Applications
Potential Pesticides
Research on derivatives similar to 2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide has focused on their potential as pesticides. New powder diffraction data for derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide have been characterized, indicating these compounds' potential as pesticides. Experimental data including 2θ peaks, relative peak intensities, values of d and Miller indices, and unit cell parameters were presented to characterize these organic compounds (E. Olszewska, S. Pikus, B. Tarasiuk, 2008; E. Olszewska, B. Tarasiuk, S. Pikus, 2011).
Radiosynthesis for Imaging
Another study delved into the radiosynthesis of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides for imaging the translocator protein (18 kDa) with PET. A compound within this series, designed with a fluorine atom, allowing labeling with fluorine-18 for in vivo imaging via positron emission tomography, showcases the chemical versatility and potential application in biomedical imaging (F. Dollé, F. Hinnen, Annelaure Damont, et al., 2008).
Anticonvulsant and Antidepressant Activity
The synthesis and evaluation of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives for their anticonvulsant and antidepressant activities have also been reported. These compounds have shown significant results in reducing the duration of immobility times in mice, indicating potential therapeutic applications (C. Xie, L.-M. Tang, Chun-Yuan Pan, Liping Guan, 2013).
Synthesis and Medicinal Chemistry
The chemical synthesis and potential medicinal applications of related compounds, such as 4-fluorobromobenzene and 4-fluoroiodobenzene, have been explored for their utility as organometallic nucleophilic reagents. Such studies underline the importance of these compounds in medicinal chemistry and drug development processes (R. Gail, H. Coenen, 1994).
properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-(2-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO2/c1-10-7-12(17)8-11(2)16(10)21-9-15(20)19-14-6-4-3-5-13(14)18/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJLAJJYYRMTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NC2=CC=CC=C2F)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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